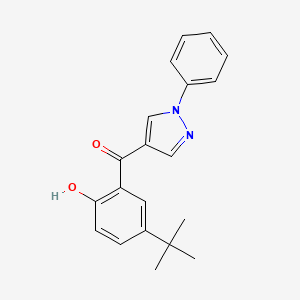

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone

Description

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone (CAS: 288844-46-2) is a pyrazole-based methanone derivative with the molecular formula C₂₀H₂₀N₂O₂ . Its structure features a 1-phenylpyrazole moiety linked via a carbonyl group to a 5-tert-butyl-2-hydroxyphenyl substituent.

Properties

CAS No. |

288844-46-2 |

|---|---|

Molecular Formula |

C20H20N2O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(5-tert-butyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |

InChI |

InChI=1S/C20H20N2O2/c1-20(2,3)15-9-10-18(23)17(11-15)19(24)14-12-21-22(13-14)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |

InChI Key |

DDNZTZZNSFQWCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

Introduction of the tert-butyl group: This step involves the alkylation of the hydroxyphenyl group with tert-butyl bromide in the presence of a base such as potassium carbonate.

Final coupling reaction: The final step involves the coupling of the pyrazole derivative with the hydroxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The hydroxyphenyl and pyrazolyl groups play a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features, yields, melting points, and spectral data of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone with analogous methanone derivatives:

Key Observations:

- Hydrogen Bonding: The hydroxyl group in the target compound distinguishes it from derivatives with non-polar (e.g., thiophene in 3r) or electron-withdrawing (e.g., nitro in 3o) substituents, enabling stronger intermolecular interactions .

- Melting Points : Bulky or polar substituents (e.g., pyrrole in 3q ) correlate with higher melting points, suggesting stronger crystal packing interactions.

Biological Activity

(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, commonly referred to as compound CB9677007, is a synthetic organic compound with potential biological activities. Its molecular formula is C20H20N2O2, and it has garnered attention in pharmacological research due to its structural features, which suggest possible therapeutic applications.

The compound is characterized by:

- Molecular Weight : 320.39 g/mol

- CAS Number : 288844-46-2

- Functional Groups : Hydroxy, phenyl, and pyrazole moieties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the areas of anticancer and anti-inflammatory activities.

Anticancer Activity

Studies have demonstrated that (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.3 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 12.7 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.5 | Inhibition of PI3K/Akt signaling pathway |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Assay | Result | Concentration Tested (µM) |

|---|---|---|

| TNF-alpha Inhibition | 75% reduction | 20 |

| IL-6 Inhibition | 70% reduction | 20 |

This suggests potential applications in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be linked to its structural components. The presence of the hydroxyl group on the phenyl ring enhances its solubility and may facilitate interaction with biological targets. The pyrazole moiety contributes to its anticancer properties by stabilizing interactions with target proteins involved in cell signaling pathways.

Case Studies

- Study on Anticancer Effects : A recent study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer cell lines. The results indicated that it effectively inhibited tumor growth in vitro and showed promise in vivo using xenograft models.

- Inflammation Model : Another study investigated the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of the compound significantly reduced inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.